3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide
Description
3-(2-{[1-(4-Chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (CAS: 930511-13-0, Ref: 10-F658313) is a benzamide derivative featuring a chlorophenyl-ethylamine side chain and a cyclopropyl substituent. It was investigated as a small-molecule inhibitor targeting the KRas4B/PDE6δ heterodimeric complex, a critical interaction in pancreatic cancer progression .
Properties
IUPAC Name |
3-[[2-[1-(4-chlorophenyl)ethylamino]acetyl]amino]-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-13(14-5-7-16(21)8-6-14)22-12-19(25)23-18-4-2-3-15(11-18)20(26)24-17-9-10-17/h2-8,11,13,17,22H,9-10,12H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQLSFNWHWFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}
- Molecular Weight : 357.85 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer and inflammation.
Biological Activity Data
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | LpxC | Potent | |
| Anticancer Activity | Various | Cytotoxic | |
| Anti-inflammatory | COX-2 | Inhibition |
Case Studies and Research Findings
- Enzyme Inhibition Studies
- Anticancer Properties
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Results indicate that it reduces the production of pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- Benzamide backbone : Facilitates interactions with hydrophobic protein pockets.
- Chlorophenyl-ethylamine side chain : Provides specificity for KRas4B/PDE6δ binding via halogen and amine interactions.
Comparison Table
Detailed Research Findings
Molecular Docking and Binding Affinity
In molecular docking studies, C22 demonstrated superior stabilization of the KRas4B/PDE6δ complex compared to D14, attributed to its chlorophenyl-ethylamine side chain forming halogen bonds with PDE6δ’s hydrophobic pocket . However, D14’s benzodioxol group enabled stronger π-π stacking with KRas4B, suggesting divergent binding mechanisms between the two inhibitors.
Contrasts with Psychoactive Analogues
The psychoactive compound 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide shares a chlorophenyl-acetamido motif but lacks the benzamide core and cyclopropyl group. This structural simplification correlates with unintended neurological effects, underscoring the importance of the benzamide scaffold in C22’s target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
